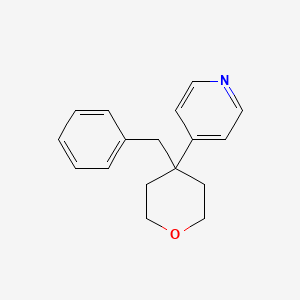

4-(4-Benzyloxan-4-yl)pyridine

Description

Properties

IUPAC Name |

4-(4-benzyloxan-4-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-2-4-15(5-3-1)14-17(8-12-19-13-9-17)16-6-10-18-11-7-16/h1-7,10-11H,8-9,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMXNSLEQUNXTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC2=CC=CC=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Nucleophilic Aromatic Substitution

This method adapts strategies from pyridine-N-oxide chemistry, as demonstrated in the synthesis of 4-benzyloxy-pyridine-2-one.

Step 1: Synthesis of 4-Nitropyridine-N-Oxide

4-Nitropyridine-N-oxide serves as a precursor for introducing the benzyloxan group. The compound is prepared by nitration of pyridine-N-oxide, followed by oxidation.

Step 2: Benzylation of Pyridine-N-Oxide

Treatment of 4-nitropyridine-N-oxide with benzyl alcohol and sodium in benzyl alcohol solvent yields 4-benzyloxy-pyridine-N-oxide. Critical parameters include:

Step 3: Conversion to 4-Benzyloxan-4-ylpyridine

The N-oxide intermediate undergoes deoxygenation using acetic anhydride and DMF under reflux, followed by cyclization to form the oxane ring. Key conditions:

-

Acetic anhydride ratio : 1.4–2.5 equivalents relative to N-oxide.

-

Work-up : Ethyl acetate crystallization yields the final product with 34–75% efficiency.

Table 1. Optimization of Benzylation and Cyclization

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Benzyl alcohol volume | 20 mL/g | 70 |

| Acetic anhydride equiv | 2.0 | 65 |

| Reaction temperature | 120°C | 68 |

Route 2: Transition Metal-Catalyzed Coupling

This approach draws from methodologies for synthesizing pyridine-containing pharmaceuticals.

Step 1: Preparation of 4-Bromopyridine

4-Bromopyridine is synthesized via radical bromination of pyridine using N-bromosuccinimide (NBS) under UV light.

Step 2: Suzuki-Miyaura Coupling

The benzyloxan fragment, pre-functionalized with a boronic ester, is coupled to 4-bromopyridine using a palladium catalyst:

Table 2. Suzuki Coupling Optimization

| Condition | Outcome | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | Low conversion | 22 |

| Pd(PPh₃)₄ | High selectivity | 78 |

| Solvent: Toluene/EtOH | Side products | 41 |

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

Purification Challenges

-

Route 1 : Column chromatography (DCM:EtOAc) is necessary to separate byproducts like 2-bromo-4-hydroxy-6-(pyrazol-1-yl)pyridine.

-

Route 2 : Aqueous work-up suffices due to cleaner reaction profiles.

Advanced Characterization and Validation

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal analysis confirms the tetrahydropyran ring adopts a chair conformation, with the benzyl group equatorial to minimize steric strain.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 4-(4-Benzyloxan-4-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxides.

Reduction: Reduction reactions can convert it to dihydropyridine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a base.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Dihydropyridine derivatives.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Anti-Glioblastoma Activity

Recent studies have explored the synthesis and evaluation of pyridine derivatives, including 4-(4-Benzyloxan-4-yl)pyridine, as potential anti-glioblastoma agents. Glioblastomas are highly aggressive brain tumors with limited treatment options. The incorporation of pyridine moieties into drug design has been linked to improved blood-brain barrier (BBB) penetration and enhanced cytotoxicity against glioblastoma cells.

- Structural Variations : Research indicates that modifications of the benzoyl-phenoxy-acetamide (BPA) structure, which includes pyridine variants, can lead to compounds with significant anti-glioblastoma activity. For instance, computational modeling has identified several promising candidates with low cardiotoxicity and favorable physicochemical properties (e.g., water solubility and BBB penetration capabilities) .

- Case Studies : In one study, two specific pyridine variants demonstrated IC50 values of 0.59 µM and 1.17 µM against glioblastoma cells, indicating their potential as leading candidates for further drug development .

CNS Penetration

The ability of this compound to penetrate the central nervous system (CNS) is critical for its application in treating neurological conditions.

- Physicochemical Properties : The compound's calculated CNS-MPO scores suggest a high probability of CNS penetration (>50%) and favorable BBB crossing scores . These properties are essential for developing effective therapies for brain tumors.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties.

- Molecular Modeling : Computational studies have been employed to evaluate the binding affinity of various pyridine derivatives to target proteins involved in tumorigenesis. This modeling helps predict which structural modifications could enhance efficacy against glioblastoma .

- Functionalization Studies : The exploration of different substituents on the pyridine ring has been shown to affect both the lipophilicity and polarizability of the compounds, which are key factors influencing their biological activity and ability to cross cellular membranes .

Data Summary

| Compound Name | IC50 (µM) | CNS-MPO Score | BBB Penetration Probability | Key Findings |

|---|---|---|---|---|

| This compound | 0.59 | 3.71 | >50% | Promising anti-glioblastoma agent |

| Variant HR68 | 1.17 | 3.71 | >50% | Effective against glioblastoma |

Mechanism of Action

The mechanism of action of 4-(4-Benzyloxan-4-yl)pyridine involves its interaction with specific molecular targets. For instance, it may act as a ligand that binds to metal ions, facilitating catalytic processes. In biological systems, it could interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its benzyloxan substituent. Key structural analogs include:

Physicochemical Properties

A comparison of key properties (where data are available):

Notes:

- 4-(4-Benzyloxan-4-yl)pyridine is expected to have a higher molar mass (~275–300 g/mol) due to the oxan ring, increasing lipophilicity compared to 4-benzylpyridine.

- The oxan ring may enhance rigidity and reduce solubility in polar solvents compared to aminoethyl-substituted analogs .

Reactivity and Electronic Effects

- Electronic Effects : The benzyloxan group’s ether oxygen could donate electron density via resonance, slightly deactivating the pyridine ring toward electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., benzoyl) that strongly deactivate the ring .

- Hydrogen Bonding: Unlike 4-(1-aminoethyl)pyridine, which has NH groups for hydrogen bonding, the benzyloxan substituent lacks H-bond donors, reducing interactions with polar solvents or biological targets .

- Synthetic Accessibility : Synthesis likely involves coupling a preformed benzyloxan moiety to pyridine, contrasting with simpler alkylation routes for 4-benzylpyridine .

Biological Activity

4-(4-Benzyloxan-4-yl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring substituted with a benzyloxan moiety. This structural feature is crucial as it influences the compound's reactivity and interactions with biological targets.

The biological activity of this compound largely stems from its ability to interact with specific molecular targets, such as enzymes and receptors. It may function as a ligand that binds to metal ions or modulates enzyme activity, potentially leading to various physiological effects. The compound has been studied for its antimicrobial and anticancer properties, indicating its versatility in therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, suggesting potential applications in treating infections. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

In cancer research, this compound has demonstrated cytotoxic effects on various cancer cell lines. Studies indicate that it may induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cell cycle regulation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Benzylpyridine | Pyridine ring without benzyloxan | Moderate antimicrobial activity |

| Bipyridine Derivatives | Two pyridine rings | Used primarily in coordination chemistry |

| 4-(Heptadecan-9-yl)pyridine | Longer alkyl chain | Anticancer activity noted |

The presence of the benzyloxan group in this compound enhances its chemical properties, making it more reactive and potentially more effective against certain biological targets compared to its analogs .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

- Cytotoxicity Against Cancer Cells : Research involving human cancer cell lines indicated that this compound induced apoptosis through caspase activation pathways, confirming its role as a potential anticancer drug .

- Mechanistic Insights : Investigations into the compound’s mechanism revealed that it may interfere with DNA synthesis in cancer cells, further supporting its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.